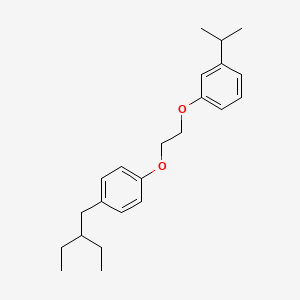
Benzene, 1-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-3-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-3-(1-methylethyl)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-3-(1-methylethyl)- typically involves multiple steps, starting with the preparation of the benzene ring and subsequent substitution reactions to introduce the ethylbutyl, phenoxy, ethoxy, and methylethyl groups. Common reagents used in these reactions include halogenated benzene derivatives, alkylating agents, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure conditions to optimize yield and purity. The specific methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-3-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phenolic or quinone derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially converting ketones to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts (iron, aluminum chloride) are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various halogenated derivatives.
Applications De Recherche Scientifique
Benzene, 1-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-3-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-3-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context, such as binding to enzymes or receptors in biological systems, leading to modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-3-(1-methylethyl)-
- Diisopropylbenzene
- Ethylbenzene
Uniqueness
Benzene, 1-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-3-(1-methylethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
125796-95-4 |
|---|---|
Formule moléculaire |
C23H32O2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
1-(2-ethylbutyl)-4-[2-(3-propan-2-ylphenoxy)ethoxy]benzene |
InChI |
InChI=1S/C23H32O2/c1-5-19(6-2)16-20-10-12-22(13-11-20)24-14-15-25-23-9-7-8-21(17-23)18(3)4/h7-13,17-19H,5-6,14-16H2,1-4H3 |
Clé InChI |
MYTSOABVUNKHNB-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)
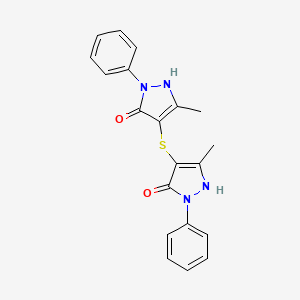
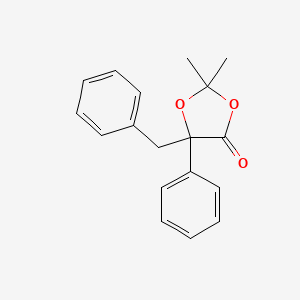

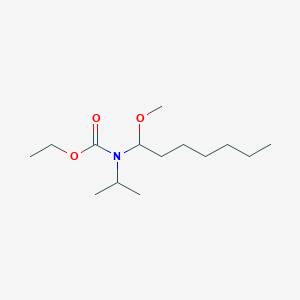
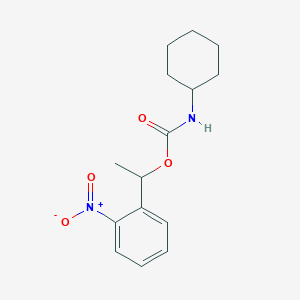
![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)
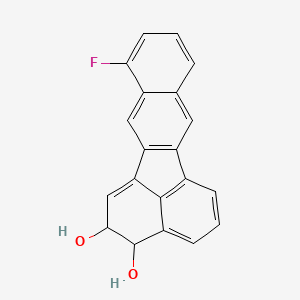
![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)
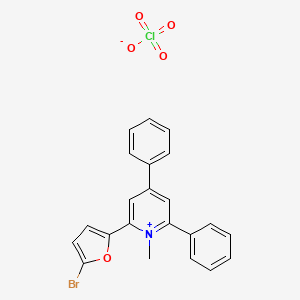
![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)


